molecular formula C14H14N2O2 B11041240 1-Hydroxyimino-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one

1-Hydroxyimino-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one

Cat. No.: B11041240
M. Wt: 242.27 g/mol
InChI Key: PQHCZIWACRFHTK-UHFFFAOYSA-N
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Description

1-Hydroxyimino-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxyimino-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxyimino-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized pyrroloquinolines.

Scientific Research Applications

1-Hydroxyimino-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Hydroxyimino-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxyimino-4,4,6-trimethyl-4H-pyrrolo[2,3-b]pyridine: Shares a similar core structure but differs in functional groups.

    1-Hydroxyimino-4,4,6-trimethyl-4H-pyrrolo[3,4-c]quinoline: Another related compound with variations in the ring structure.

Uniqueness

1-Hydroxyimino-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one is unique due to its specific arrangement of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

9,11,11-trimethyl-3-nitroso-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-2-ol

InChI

InChI=1S/C14H14N2O2/c1-8-7-14(2,3)16-12-9(8)5-4-6-10(12)11(15-18)13(16)17/h4-7,17H,1-3H3

InChI Key

PQHCZIWACRFHTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C3=C(C=CC=C13)C(=C2O)N=O)(C)C

Origin of Product

United States

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